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molecular formula C7H12ClO4- B8522303 Glutaric acid monoethyl ester chloride

Glutaric acid monoethyl ester chloride

Cat. No. B8522303
M. Wt: 195.62 g/mol
InChI Key: PBNLDFDWDJGXBT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US05141951

Procedure details

93 g aluminium chloride are added over 15 minutes at -10° C. to a solution of 52.0 g glutaric acid monoethyl ester chloride [Cl--CO--(CH2)3 --COOC2H5 ]. The mixture is stirred for 15 mins. at 0° to 10° C. and then added portion-wise over a period of 20 mins. at -5° to 10° C. to a pre-prepared solution of 50.0 g diphenylether in 150 ml dichloroethane. The reaction mixture is allowed to rise slowly to room temperature and is then stirred for 12 hours, poured onto ice and shaken well with H2O/methylene chloride. The organic phase is washed thouroughly with H2O and saturated NaHCO3 solution, dried over MgSO4 and the solvent evaporated off. The obtained light yellow oil is crystallised from hexane/ethyl ether on an ice bath: m.p.=61°-62° C.
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
H2O methylene chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[Cl-].[CH2:6]([O:8][C:9](=[O:16])[CH2:10][CH2:11][CH2:12][C:13]([OH:15])=O)[CH3:7].[C:17]1([O:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.O.C(Cl)Cl>ClC(Cl)C>[CH2:6]([O:8][C:9](=[O:16])[CH2:10][CH2:11][CH2:12][C:13](=[O:15])[C:27]1[CH:28]=[CH:29][C:24]([O:23][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[CH:25][CH:26]=1)[CH3:7] |f:0.1.2.3,4.5,7.8|

Inputs

Step One
Name
Quantity
93 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
52 g
Type
reactant
Smiles
[Cl-].C(C)OC(CCCC(=O)O)=O
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Three
Name
H2O methylene chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C(Cl)Cl
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 15 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
at 0° to 10° C. and then added portion-wise over a period of 20 mins
Duration
20 min
CUSTOM
Type
CUSTOM
Details
at -5° to 10° C.
CUSTOM
Type
CUSTOM
Details
to rise slowly to room temperature
STIRRING
Type
STIRRING
Details
is then stirred for 12 hours
Duration
12 h
ADDITION
Type
ADDITION
Details
poured onto ice
WASH
Type
WASH
Details
The organic phase is washed thouroughly with H2O and saturated NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent evaporated off
CUSTOM
Type
CUSTOM
Details
The obtained light yellow oil
CUSTOM
Type
CUSTOM
Details
is crystallised from hexane/ethyl ether on an ice bath

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(C)OC(CCCC(C1=CC=C(C=C1)OC1=CC=CC=C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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